3-Methoxy-1-methylquinoxalin-2-one
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Overview
Description
3-Methoxy-1-methylquinoxalin-2-one is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1-methylquinoxalin-2-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the direct C–H functionalization at the C3 position of quinoxalin-2-one. This method is cost-effective and has been widely studied . The reaction conditions often involve the use of heterogeneous catalysts, which are environmentally friendly and provide high activity and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1-methylquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include functionalized quinoxalines, di
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-methoxy-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)11-9(14-2)10(12)13/h3-6H,1-2H3 |
InChI Key |
VSQQTRPFBUTQPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)OC |
Origin of Product |
United States |
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